4-chlorophenyl 2-bromobenzenesulfonate
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-chlorophenyl) 2-bromobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClO3S/c13-11-3-1-2-4-12(11)18(15,16)17-10-7-5-9(14)6-8-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQBWVKLFXZDNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)OC2=CC=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Studies of 4 Chlorophenyl 2 Bromobenzenesulfonate
Role as a Leaving Group in Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are fundamental transformations where a nucleophile replaces a leaving group on an electrophilic center. libretexts.org The efficiency of these reactions is highly dependent on the stability of the leaving group. libretexts.orgpressbooks.pub Sulfonate esters are widely recognized as excellent leaving groups in such reactions because their corresponding anions are the conjugate bases of strong sulfonic acids, making them very weak bases and thus stable species upon departure. pitt.edupressbooks.pub The 4-chlorophenyl 2-bromobenzenesulfonate moiety, when attached to an alkyl carbon, serves as an effective leaving group, facilitating both SN1 and SN2 reactions. libretexts.org
In a typical SN2 reaction, a nucleophile attacks the electrophilic carbon atom, leading to a concerted bond-forming and bond-breaking process that results in the displacement of the sulfonate group. libretexts.orgchadsprep.com The stability of the departing this compound anion is a key driving force for this process. For reactions proceeding via an SN1 mechanism, the sulfonate's ability to depart and form a stable carbocation intermediate is paramount. pressbooks.publibretexts.org
The leaving group ability of a sulfonate is directly related to its ability to stabilize the negative charge of the resulting anion. This is often correlated with the pKa of the conjugate acid; the stronger the acid, the better the leaving group. acs.org Halogen substituents on the aryl rings of a benzenesulfonate (B1194179) ester play a crucial role in modulating this property through inductive and resonance effects.
In this compound, the bromine atom on the benzenesulfonate ring and the chlorine atom on the phenoxy ring are electron-withdrawing groups. Their inductive effect helps to delocalize and stabilize the negative charge on the sulfonate anion after it has departed. This increased stabilization makes the anion a weaker base and, consequently, a better leaving group compared to an unsubstituted benzenesulfonate. libretexts.org Studies comparing various substituted benzenesulfonates have established that electron-withdrawing groups enhance leaving group ability. For instance, brosylates (p-bromobenzenesulfonates) are generally more reactive and thus better leaving groups than tosylates (p-toluenesulfonates), which possess an electron-donating methyl group. pitt.edu The presence of the ortho-bromo substituent in 2-bromobenzenesulfonate provides significant inductive withdrawal, enhancing its nucleofugality, or leaving group ability.
The table below illustrates the relative leaving group ability of various sulfonate esters, highlighting the impact of halogenation.
(Data sourced from reference pitt.edu)
The kinetics of nucleophilic substitution reactions are described by the rate equation, which for an SN2 reaction is second-order, depending on the concentrations of both the substrate and the nucleophile. pitt.edu The rate of reaction is determined by the activation energy (ΔG‡). pitt.edu A better leaving group, such as this compound, lowers this activation energy, thereby increasing the reaction rate. chadsprep.com While specific kinetic data for this compound is not widely published, the principles governing related sulfonates are directly applicable. For example, studies on neopentyl derivatives have shown that sulfonate leaving groups are highly effective, with reactivity being significantly influenced by their substitution pattern. acs.orgnih.gov
Electrophilic and Nucleophilic Characterizations
The this compound molecule possesses distinct electrophilic and nucleophilic sites, which dictate its reactivity patterns.
Electrophilic Character: The primary electrophilic centers are the sulfur atom of the sulfonate group and the carbon atom to which the sulfonate ester is attached.
Sulfur Atom: The sulfur(VI) atom is highly electron-deficient due to being bonded to three electronegative oxygen atoms. This makes it susceptible to nucleophilic attack at the sulfur center, which can lead to S-O bond cleavage. mdpi.comnih.gov This alternative reaction pathway can sometimes compete with the desired nucleophilic attack at the carbon center (SN2). nih.gov
Aryl Carbons: The carbon atoms of the two aromatic rings, particularly the one bearing the bromine atom (C-Br) and the one attached to the sulfonate oxygen (C-O), are also electrophilic. These sites can be attacked by strong nucleophiles or activated by metal catalysts for cross-coupling reactions.
Nucleophilic Character: The nucleophilic sites in the molecule are primarily the oxygen atoms and the π-systems of the aromatic rings.
Oxygen Atoms: The lone pairs on the sulfonyl and ether oxygen atoms give them nucleophilic (and basic) character, allowing them to be protonated in strong acid or to coordinate to metal centers.
Aromatic Rings: The π-electron clouds of the 4-chlorophenyl and 2-bromobenzenyl rings can act as weak nucleophiles in certain electrophilic aromatic substitution reactions, although the presence of deactivating halogen substituents diminishes this reactivity.
Computational studies, such as the analysis of Molecular Electrostatic Potential (MEP), are often used to visualize and quantify the electrophilic and nucleophilic regions of a molecule. mdpi.com For a molecule like this compound, an MEP map would show a high positive potential (blue region) around the sulfur atom and a negative potential (red region) around the oxygen atoms.
Participation in Cross-Coupling Reactions and Other Metal-Catalyzed Transformations
Aryl sulfonates and aryl halides are valuable substrates in metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.com The this compound molecule contains two potential reaction sites for such transformations: the C(aryl)-Br bond and the C(aryl)-O bond of the sulfonate ester.
The general reactivity order for aryl halides in palladium- or nickel-catalyzed cross-coupling reactions is I > Br > Cl. researchgate.net Therefore, the C-Br bond in the 2-bromobenzenesulfonate moiety is significantly more reactive than the C-Cl bond on the other ring. This difference in reactivity allows for regioselective cross-coupling reactions. For instance, in a Suzuki-Miyaura coupling, a palladium catalyst would preferentially activate the C-Br bond for oxidative addition, leaving the C-Cl and C-O-S linkages intact. mdpi.com
Aryl sulfonates can also serve as electrophilic partners in cross-coupling reactions, functioning as "pseudo-halides." researchgate.net Iron-catalyzed cross-coupling reactions have been developed that successfully use aryl chlorobenzenesulfonates as substrates to react with alkyl Grignard reagents, demonstrating the reactivity of the C-S bond under specific catalytic conditions. mdpi.com In some cases, multimetallic catalysis, using a combination of metals like nickel and palladium, can enable the cross-coupling of two different electrophiles, such as an aryl bromide and an aryl triflate (a type of sulfonate), by exploiting the orthogonal reactivity of each catalyst. nih.gov
The table below summarizes potential cross-coupling reactions involving a substrate like this compound.
(Information synthesized from references mdpi.comresearchgate.netmdpi.commdpi.com)
Reaction Stereochemistry and Regioselectivity
Stereochemistry: When this compound acts as a leaving group in an SN2 reaction at a chiral center, the reaction proceeds with a predictable stereochemical outcome. The SN2 mechanism involves a backside attack by the nucleophile, where it approaches the electrophilic carbon from the side opposite to the leaving group. chadsprep.com This concerted process leads to an inversion of the stereochemical configuration at the carbon center, an effect known as a Walden inversion. chadsprep.com Therefore, if the starting material has an (R) configuration, the product will have an (S) configuration, and vice versa. This predictable control over stereochemistry is a cornerstone of synthetic organic chemistry.
Regioselectivity: Regioselectivity refers to the preference for bond-making or bond-breaking at one specific position over all other possible positions. For this compound, this is most relevant in cross-coupling reactions. As mentioned previously, the C-Br bond is significantly more susceptible to oxidative addition by a palladium(0) catalyst than the C-Cl bond. mdpi.comresearchgate.net This allows for the regioselective functionalization of the 2-bromobenzenesulfonate ring. A reaction such as a Suzuki or Heck coupling would occur selectively at the C-Br position, allowing for the synthesis of a specific constitutional isomer as the major product. mdpi.commasterorganicchemistry.com This selective reactivity is crucial for the controlled, stepwise construction of complex molecules.
Applications As a Synthetic Building Block and Reagent in Advanced Organic Synthesis
Construction of Complex Organic Molecules
The presence of both a bromine atom and a sulfonate ester linkage in 4-chlorophenyl 2-bromobenzenesulfonate suggests its role as a key intermediate in the assembly of elaborate molecular frameworks, including heterocyclic systems and precursors to natural products.
While direct examples involving this compound are not extensively documented, the synthesis of various heterocyclic compounds often relies on precursors with similar functional groups. For instance, derivatives of 4-chlorophenyl sulfonyl piperidine (B6355638) have been used to synthesize bioactive 1,3,4-oxadiazole (B1194373) derivatives. In one study, 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole was synthesized as a key intermediate, which was then further alkylated or arylated to produce a library of derivatives. scielo.br This highlights the potential of the 4-chlorophenyl sulfonyl group to serve as a stable anchor for the construction of heterocyclic rings.
The general synthetic strategy often involves the reaction of a sulfonyl chloride with a suitable amine or alcohol to form a sulfonamide or sulfonate ester. This is exemplified in the preparation of ethyl 1-[(4-chlorophenyl) sulfonyl] piperidin-4-carboxylate, a precursor for more complex heterocyclic systems. scielo.br The subsequent conversion of the ester to a carbohydrazide (B1668358) and cyclization with carbon disulfide in the presence of a base leads to the formation of the mercapto-oxadiazole ring. scielo.br
| Precursor | Reagents | Product | Reference |
| Ethyl isonipecotate | 4-chlorophenylsulfonyl chloride, Na2CO3 | Ethyl 1-[(4-chlorophenyl) sulfonyl] piperidin-4-carboxylate | scielo.br |
| Ethyl 1-[(4-chlorophenyl) sulfonyl] piperidin-4-carboxylate | Hydrazine (B178648) hydrate | 1-[(4-chlorophenyl)sulfonyl]piperidin-4-carbohydrazide | scielo.br |
| 1-[(4-chlorophenyl)sulfonyl]piperidin-4-carbohydrazide | KOH, CS2 | 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole | scielo.br |
This table illustrates a typical reaction sequence for the synthesis of a heterocyclic compound using a 4-chlorophenyl sulfonyl-containing precursor.
Sulfone-containing scaffolds are prevalent in a variety of natural products. researchgate.net Although direct application of this compound in this area is not explicitly reported, the synthesis of sulfone-containing molecules is a critical step in many total synthesis endeavors. The sulfone moiety is recognized for its diverse biological activities, including antifungal and antibacterial properties. researchgate.net The synthesis of bromodichloromethyl-4-chlorophenyl sulfone and its subsequent transformation into various derivatives with potential pesticidal activity underscores the importance of such building blocks. researchgate.net
Development of Novel Functional Materials Precursors
The synthesis of precursors for functional materials often involves the strategic incorporation of specific chemical moieties to impart desired properties. The 4-chlorophenyl sulfonyl group is a component of precursors for reactive dyes. google.com The process for preparing 4-chlorophenyl-alkylsulfones, which can act as precursors, involves the reaction of a crude 4-chlorobenzenesulfochloride melt with an aqueous alkali sulfite (B76179) solution. google.com
Derivatization Strategies for Structural Modifications and Analogues
The chemical structure of this compound allows for a variety of derivatization strategies, enabling the synthesis of a wide range of analogues with potentially new chemical and biological properties.
The synthesis of derivatives from analogous structures provides insight into the potential transformations of this compound. For example, bromodichloromethyl-4-chlorophenyl sulfone can be nitrated and subsequently reacted with amines and hydrazine through nucleophilic aromatic substitution (SNAr) to yield 2-nitroaniline (B44862) and 2-nitrophenylhydrazine (B1229437) derivatives. researchgate.net
Another example is the synthesis of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives. This synthesis starts from 4-[(4-bromophenyl)sulfonyl]benzoyl chloride, which is then reacted with L-valine. mdpi.com This demonstrates the reactivity of the sulfonyl chloride group, a close relative of the sulfonate ester, in forming amide bonds.
| Starting Material | Reagents | Product | Reference |
| Bromodichloromethyl-4-chlorophenyl sulfone | HNO3/H2SO4 | Bromodichloromethyl-4-chloro-3-nitrophenyl sulfone | researchgate.net |
| Bromodichloromethyl-4-chloro-3-nitrophenyl sulfone | Amines/Hydrazine | 2-nitroaniline/2-nitrophenylhydrazine derivatives | researchgate.net |
| 4-[(4-bromophenyl)sulfonyl]benzoyl chloride | L-valine, NaOH | N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine | mdpi.com |
This table showcases derivatization reactions of compounds analogous to this compound.
Structural modifications can significantly influence the chemical reactivity of a molecule. In the case of sulfonyl-containing compounds, the introduction of electron-withdrawing or electron-donating groups on the aromatic rings can alter the electrophilicity of the sulfur atom and the leaving group ability of the phenoxy or bromo substituent.
For instance, the introduction of a nitro group onto the bromodichloromethyl-4-chlorophenyl sulfone ring facilitates SNAr reactions. researchgate.net The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack.
In the synthesis of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, the presence of the bromine atom on the phenylsulfonyl moiety was found to be beneficial for the antimicrobial activity of some of the resulting compounds, suggesting that halogen substitution plays a role in the biological profile of these molecules. mdpi.com
Computational and Theoretical Investigations
Quantum Chemical Studies (Density Functional Theory, Ab Initio)
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in dissecting the electronic properties and reactivity of 4-chlorophenyl 2-bromobenzenesulfonate. These calculations provide a foundational understanding of the molecule's intrinsic characteristics. DFT has been widely employed for the optimization of organic molecules due to its accuracy in predicting geometrical parameters. mdpi.com
The electronic structure of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-chlorophenyl ring and the sulfonate oxygen atoms, which possess lone pairs of electrons. Conversely, the LUMO is likely distributed over the 2-bromobenzenesulfonyl moiety, particularly the aromatic ring and the sulfur atom, which can accommodate electron density.
In a DFT study on the analogous compound 2-bromo-4-chlorophenyl-2-bromobutanoate, the HOMO-LUMO gap was calculated to be in the range of 4.27 eV to 5.19 eV, indicating moderate reactivity and stability. mdpi.com It is anticipated that this compound would exhibit a similar energy gap.
Table 1: Representative Frontier Molecular Orbital Energies
| Parameter | Representative Energy (eV) | Description |
| EHOMO | ~ -6.10 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | ~ -1.80 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | ~ 4.30 | Indicator of chemical reactivity and kinetic stability |
Note: The values in this table are representative, based on analyses of structurally similar compounds, and serve to illustrate the expected electronic properties of this compound.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors provide a more nuanced understanding of its reactivity than the HOMO-LUMO gap alone.
Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.
Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive.
Electronegativity (χ): The power of an atom to attract electrons. It is calculated as χ = (I + A) / 2.
Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge. It is calculated as ω = χ² / (2η).
Studies on similar compounds have shown that these descriptors provide a comprehensive picture of reactivity. For instance, in a series of related ester derivatives, the chemical hardness ranged from 2.13 eV to 2.60 eV, and the electrophilicity index ranged from 3.52 eV to 4.02 eV, highlighting how subtle structural changes can modulate reactivity. mdpi.com
Table 2: Predicted Global Reactivity Descriptors
| Descriptor | Formula | Predicted Value | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | ~ 6.10 eV | Energy needed to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | ~ 1.80 eV | Energy released upon gaining an electron. |
| Chemical Hardness (η) | η = (I - A) / 2 | ~ 2.15 eV | Indicates high stability (a "hard" molecule). |
| Chemical Softness (S) | S = 1 / η | ~ 0.47 eV⁻¹ | Reciprocal of hardness, indicates reactivity. |
| Electronegativity (χ) | χ = (I + A) / 2 | ~ 3.95 eV | Overall electron-attracting tendency. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | ~ 3.63 eV | Propensity to act as an electrophile. |
Note: These values are derived from the representative HOMO/LUMO energies in Table 1 and are intended to be illustrative for this compound.
Theoretical calculations are invaluable for mapping potential reaction pathways and identifying the associated transition states. For this compound, a key reaction of interest would be nucleophilic aromatic substitution, where a nucleophile displaces either the bromine atom or the 4-chlorophenoxy group.
DFT studies can model the entire reaction coordinate for such a process. This involves locating the geometry of the transition state—the highest energy point along the reaction path—and calculating its activation energy. A lower activation energy implies a faster reaction rate. For example, theoretical studies on the conversion of chlorobenzene (B131634) have successfully mapped reaction profiles, indicating that a metal-oxo species can activate a C-H bond to form a phenol (B47542). researchgate.net Similarly, the reaction pathway for nucleophilic attack on the sulfonyl group of this compound could be elucidated, providing insights into its stability and reactivity with various reagents.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to predict how the molecule moves and interacts with its environment over time. An MD simulation of this compound, either in a solvent or interacting with a biological macromolecule, would reveal its conformational flexibility and preferred intermolecular interactions.
The simulation would track the trajectory of each atom based on a force field, providing a dynamic picture of the molecule's behavior. Key insights from MD simulations include:
Conformational Preferences: Identifying the most stable rotational conformations (rotamers) around the C-O and S-O single bonds.
Solvent Interactions: Analyzing how solvent molecules (e.g., water) arrange around the solute and form hydrogen bonds or other non-covalent interactions.
Binding Stability: If docked into a protein's active site, MD simulations can assess the stability of the binding pose and quantify the key interactions (hydrogen bonds, hydrophobic contacts) that stabilize the complex. nih.gov
For example, MD simulations of related sulfonamide derivatives have been used to validate docking results and confirm the stability of the compound within a protein's binding site, analyzing parameters like the root-mean-square deviation (RMSD) of the complex over time. nih.gov
Spectroscopic Property Prediction from Theoretical Models
Computational models are highly effective at predicting spectroscopic properties, which can aid in the interpretation of experimental data.
The prediction of Nuclear Magnetic Resonance (NMR) spectra is a powerful application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, is a standard approach for calculating the magnetic shielding tensors of nuclei. From these tensors, the ¹H and ¹³C chemical shifts can be predicted with a high degree of accuracy.
For this compound, calculations would predict distinct chemical shifts for the protons and carbons on both aromatic rings. The electron-withdrawing nature of the sulfonyl group and the halogen atoms would significantly influence these shifts, causing downfield shifts for adjacent nuclei. libretexts.org Comparing the calculated spectrum to an experimental one can confirm the structure and assignment of peaks.
Table 3: Predicted ¹H NMR Chemical Shifts
| Proton Position | Predicted Chemical Shift (δ, ppm) | Rationale |
| Protons on 2-bromophenyl ring | 7.5 - 8.2 | Deshielded by the adjacent sulfonyl group and bromine atom. |
| Protons on 4-chlorophenyl ring | 7.2 - 7.6 | Influenced by the ester oxygen and chlorine atom. |
Note: These are estimated ranges based on the electronic environment of the protons. Actual values can be refined by specific GIAO calculations.
Vibrational Frequencies (IR, Raman) and Electronic Transitions (UV-Vis)
The vibrational spectrum is characterized by distinct frequencies corresponding to the stretching and bending of specific bonds within the molecule. For the 4-chlorophenyl moiety, characteristic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. The C-C stretching vibrations within the aromatic ring typically appear in the 1600-1450 cm⁻¹ range. The C-Cl stretching vibration is generally observed at lower wavenumbers, often in the 750-700 cm⁻¹ region.
The 2-bromobenzenesulfonate group also presents a set of characteristic vibrations. The S=O asymmetric and symmetric stretching vibrations of the sulfonate group are strong absorbers in the infrared spectrum, typically found in the regions of 1350-1300 cm⁻¹ and 1180-1150 cm⁻¹, respectively. The C-Br stretching frequency is expected at a lower wavenumber, typically below 600 cm⁻¹. The S-O stretching vibration is also a prominent feature.
Electronic transitions, studied by UV-Vis spectroscopy, are dominated by π→π* transitions within the two aromatic rings. The presence of the sulfonate, chloro, and bromo substituents can cause shifts in the absorption maxima (λ_max) compared to unsubstituted benzene. These auxochromic groups can influence the electronic distribution and the energy of the molecular orbitals involved in the electronic transitions.
A hypothetical table of the most significant predicted vibrational frequencies for this compound, based on data from analogous compounds, is presented below.
| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Associated Functional Group |
| Aromatic C-H Stretching | 3100 - 3000 | Phenyl rings |
| Asymmetric S=O Stretching | 1350 - 1300 | Sulfonate (-SO₃) |
| Symmetric S=O Stretching | 1180 - 1150 | Sulfonate (-SO₃) |
| Aromatic C=C Stretching | 1600 - 1450 | Phenyl rings |
| C-O Stretching | 1280 - 1200 | Ester linkage |
| S-O Stretching | 1000 - 900 | Ester linkage |
| C-Cl Stretching | 750 - 700 | Chlorophenyl group |
| C-Br Stretching | < 600 | Bromophenyl group |
Hirshfeld Surface Analysis and Energy Framework Calculations for Supramolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the intermolecular interactions that define the crystal packing of a molecule. nih.govresearchgate.netnih.gov By mapping properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto the molecular surface, a detailed picture of close contacts emerges.
For this compound, the Hirshfeld surface is expected to be dominated by several key interactions characteristic of halogenated aromatic sulfonates. The most prominent interactions would likely be H···H contacts, which typically comprise the largest portion of the surface area in organic molecules. nih.govkayseri.edu.tr
Significant intermolecular interactions predicted for this compound include:
H···O/O···H Contacts: These represent hydrogen bonds between the hydrogen atoms of the phenyl rings and the highly electronegative oxygen atoms of the sulfonate group. These are often visualized as distinct red spots on the dnorm surface, indicating close contacts.
H···Cl/Cl···H Contacts: Interactions involving the chlorine atom are also significant contributors to the crystal packing. nih.govkayseri.edu.tr These can be classified as weak hydrogen bonds.
H···Br/Br···H Contacts: Similar to the chlorine interactions, the bromine atom participates in intermolecular contacts with hydrogen atoms.
C···H/H···C Contacts: These interactions are indicative of C-H···π stacking, where a hydrogen atom from one molecule interacts with the π-system of an aromatic ring of a neighboring molecule. kayseri.edu.tr
π–π Stacking: The shape index and curvedness plots derived from the Hirshfeld surface can reveal the presence of π–π stacking interactions between the aromatic rings of adjacent molecules. nih.gov
Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments
High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise atomic connectivity of 4-chlorophenyl 2-bromobenzenesulfonate in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each hydrogen and carbon atom can be mapped.
In the ¹H NMR spectrum, the protons on the two distinct aromatic rings would exhibit characteristic signals. The four protons of the 2-bromobenzenesulfonate moiety and the four protons of the 4-chlorophenyl group would be expected to appear as complex multiplets, likely in the range of 7.0 to 8.2 ppm. The electron-withdrawing effects of the bromine atom and the sulfonate group would deshield the adjacent protons, shifting them downfield. Specifically, the proton ortho to the bromine atom is anticipated to be the most downfield signal of that ring system.
The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of the carbon skeleton. For this compound, a total of 12 distinct signals would be expected in the aromatic region (approximately 110-155 ppm), corresponding to the 12 unique carbon atoms in the molecule. Key diagnostic signals include the carbons directly bonded to the electronegative chlorine and bromine atoms, as well as the two carbons of the ester linkage (C-O and C-S). Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for definitively assigning these signals and confirming the connectivity between the two aromatic rings through the sulfonate ester bridge.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: These are predicted values based on substituent effects and data for analogous structures. Actual experimental values may vary.)
| Atom Position (see structure) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Key Correlations |
| 2-bromobenzenesulfonate | |||
| C1' | - | ~138-142 | HMBC to H3', H5' |
| C2' | - | ~122-126 | HMBC to H3' |
| C3' | ~7.8-8.0 | ~135-139 | Doublet of doublets |
| C4' | ~7.4-7.6 | ~132-135 | Triplet of doublets |
| C5' | ~7.5-7.7 | ~128-131 | Triplet of doublets |
| C6' | ~8.0-8.2 | ~133-136 | Doublet of doublets |
| 4-chlorophenyl | |||
| C1 | - | ~148-152 | HMBC to H2, H6 |
| C2, C6 | ~7.2-7.4 | ~123-127 | Doublet |
| C3, C5 | ~7.4-7.6 | ~130-133 | Doublet |
| C4 | - | ~134-138 | HMBC to H3, H5 |
(Structure for atom numbering will be provided in the compound table at the end)
Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure and Crystal Packing Analysis
Single-crystal X-ray diffraction (SCXRD) offers the most definitive method for determining the absolute three-dimensional structure of a molecule in the solid state. Analysis of a suitable single crystal of this compound would provide precise measurements of bond lengths, bond angles, and torsion angles, confirming the atomic connectivity established by NMR.
This technique would unequivocally establish the geometry around the central sulfur atom of the sulfonate group, confirming its tetrahedral coordination. Crucially, SCXRD reveals the molecule's conformation, defined by the torsion angles between the two aromatic rings and the central C-O-S-C bridge. This provides insight into the spatial relationship between the 2-bromobenzenesulfonate and 4-chlorophenyl moieties.
Furthermore, SCXRD analysis elucidates how individual molecules pack together to form the crystal lattice. This can reveal important non-covalent interactions, such as halogen bonding (involving the bromine and chlorine atoms), π-π stacking between the aromatic rings, or dipole-dipole interactions involving the polar sulfonate group. These intermolecular forces govern the material's bulk properties.
Table 2: Key Structural Parameters Obtainable from SCXRD Analysis
| Parameter | Information Provided |
| Unit Cell Dimensions | a, b, c, α, β, γ; Defines the basic repeating unit of the crystal. |
| Space Group | Describes the symmetry elements within the crystal lattice. |
| Bond Lengths | Precise distances between bonded atoms (e.g., C-S, S=O, C-O, C-Cl, C-Br). |
| Bond Angles | Angles between three connected atoms (e.g., O-S-O, C-O-S). |
| Torsion Angles | Defines the conformation and relative orientation of the two aromatic rings. |
| Intermolecular Contacts | Identifies non-covalent interactions (e.g., halogen bonds, van der Waals forces) governing crystal packing. |
High-Resolution Mass Spectrometry (HRMS) for Mechanistic Fragmentation Studies
High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with extremely high accuracy. For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion, which can be compared to the calculated theoretical mass to confirm its chemical formula (C₁₂H₈BrClO₅S).
Proposed key fragment ions would include:
[C₆H₄BrO₂S]⁺: The 2-bromobenzenesulfonyl cation.
[C₆H₄ClO]⁺: The 4-chlorophenoxy cation.
Loss of SO₂ or SO₃ from the parent ion or larger fragments.
By measuring the exact mass of these fragment ions, HRMS allows for the confident assignment of their elemental formulas, providing a detailed picture of the molecule's gas-phase chemistry and reinforcing the structural assignment.
Table 3: Predicted HRMS Data for this compound
| Ion | Chemical Formula | Calculated m/z | Fragmentation Pathway |
| [M]⁺ | C₁₂H₈Br³⁵ClO₅S | 393.9019 | Molecular Ion |
| [M+2]⁺ | - | 395.8990 | Isotope pattern (³⁷Cl or ⁸¹Br) |
| [M-SO₃]⁺ | C₁₂H₈BrClO₂S | 313.9249 | Loss of sulfur trioxide |
| [C₆H₄BrO₂S]⁺ | C₆H₄BrO₂S | 218.9167 | Cleavage of the C-O ester bond |
| [C₆H₄ClO]⁺ | C₆H₄ClO | 127.9951 | Cleavage of the S-O ester bond |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, provides detailed information about the functional groups present in a molecule. These methods are complementary and, when used together, offer a comprehensive vibrational profile of this compound.
The FTIR and Raman spectra would be dominated by strong, characteristic bands from the sulfonate group. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly intense and diagnostic, typically appearing in the 1400-1340 cm⁻¹ and 1200-1145 cm⁻¹ regions, respectively. The stretching vibrations of the C-O-S ester linkage would also produce characteristic signals.
Other important vibrational modes include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Aromatic C=C stretching: A series of bands in the 1600-1450 cm⁻¹ region.
C-Cl stretching: A strong band in the FTIR spectrum, usually found in the 800-600 cm⁻¹ range.
C-Br stretching: Appears at a lower frequency than C-Cl, typically in the 650-500 cm⁻¹ range.
Subtle shifts in these vibrational frequencies can provide insights into the molecular conformation and any intermolecular interactions present in the solid state.
Table 4: Predicted Key Vibrational Bands for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Spectroscopy Method | Functional Group |
| Aromatic C-H Stretch | 3100-3000 | FTIR/Raman | Ar-H |
| Asymmetric S=O Stretch | 1400-1340 | FTIR (Strong) | R-SO₂-O-R' |
| Aromatic C=C Stretch | 1600-1450 | FTIR/Raman | Aromatic Rings |
| Symmetric S=O Stretch | 1200-1145 | FTIR (Strong) | R-SO₂-O-R' |
| C-O-S Stretch | 1000-750 | FTIR | Sulfonate Ester |
| C-Cl Stretch | 800-600 | FTIR (Strong) | Ar-Cl |
| C-Br Stretch | 650-500 | FTIR/Raman | Ar-Br |
Mechanistic Studies of Environmental Degradation Pathways
Photolytic Degradation Mechanisms
Photolysis, or degradation by light, is a significant abiotic degradation pathway for many organic compounds exposed to sunlight. frontiersin.org This process can occur through direct absorption of light energy by the molecule or indirectly through reactions with photochemically generated reactive species.
Direct photolysis occurs when a molecule absorbs photons, leading to an excited state that can result in bond cleavage. For 4-chlorophenyl 2-bromobenzenesulfonate, the aromatic rings and the sulfonate ester linkage are potential sites for photochemical reactions. The absorption of UV radiation can lead to the homolytic cleavage of the carbon-bromine (C-Br), carbon-chlorine (C-Cl), or the ester (C-O or S-O) bonds.
Cleavage of these bonds generates highly reactive radical intermediates. For instance, the breaking of the ester linkage would likely produce a 4-chlorophenoxy radical and a 2-bromobenzenesulfonyl radical. These radicals can then participate in a cascade of secondary reactions, such as hydrogen abstraction from water or other organic matter, or reaction with molecular oxygen to form peroxy radicals, ultimately leading to a variety of transformation products. nih.gov
Table 1: Potential Radical Intermediates in Direct Photolysis
| Precursor Bond | Radical Intermediate 1 | Radical Intermediate 2 |
|---|---|---|
| C-O (Ester) | 4-chlorophenoxy radical | 2-bromobenzenesulfonyl radical |
| S-O (Ester) | This compound radical cation | Electron |
| C-Br | 4-chlorophenyl 2-sulfonatophenyl radical | Bromine radical |
Photosensitized degradation is an indirect photolytic process where other substances in the environment, known as photosensitizers (e.g., humic acids, dissolved organic matter), absorb light energy and transfer it to the target molecule or to molecular oxygen. This transfer can initiate degradation. nih.gov
In the case of this compound, a photosensitizer in an excited triplet state could transfer its energy to the compound, promoting it to its own reactive triplet state. Alternatively, the excited sensitizer (B1316253) can react with oxygen to produce singlet oxygen (¹O₂), a powerful oxidant that can directly react with the aromatic rings of the molecule. Another key pathway involves the generation of hydroxyl radicals (•OH) from substances like nitrates and dissolved organic matter, which are highly reactive and can attack the aromatic rings via addition or abstract hydrogen atoms, initiating oxidative degradation. nih.govnih.gov
Hydrolytic Degradation Mechanisms and pH Dependence
Hydrolysis is the cleavage of a chemical bond by the addition of water. The sulfonate ester bond in this compound is susceptible to hydrolysis, which would break the molecule into 4-chlorophenol (B41353) and 2-bromobenzenesulfonic acid. The rate of this reaction is highly dependent on pH and temperature. nih.gov
The hydrolysis of esters is typically catalyzed by either acid or base.
Acid-catalyzed hydrolysis: Under acidic conditions (low pH), the oxygen atom of the sulfonyl group is protonated, making the sulfur atom more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.
Base-catalyzed (saponification): Under neutral to basic conditions (higher pH), the hydroxide (B78521) ion (OH⁻), a stronger nucleophile than water, directly attacks the electrophilic sulfur atom. This pathway is generally more efficient for ester cleavage. chemrxiv.orgnih.gov
Therefore, the hydrolytic half-life of this compound is expected to be shortest under alkaline conditions and progressively longer in neutral and acidic waters. nih.govresearchgate.net This pH-dependent stability is a critical factor in its environmental persistence in different aquatic systems. nih.gov
Biodegradation Pathways: Microbial Transformation Mechanisms
Biodegradation involves the transformation of a compound by microorganisms. Bacteria and fungi possess a wide array of enzymes that can break down complex organic molecules. The structure of this compound presents several points of attack for microbial enzymes.
The initial step in the biodegradation of this compound would likely be the enzymatic cleavage of the sulfonate ester bond. This reaction is typically catalyzed by hydrolase enzymes, specifically esterases or sulfatases, which are common in various microorganisms. This cleavage would yield 4-chlorophenol and 2-bromobenzenesulfonic acid, two simpler compounds that can be further metabolized. nih.gov
Following the initial cleavage, the resulting aromatic compounds are typically degraded by monooxygenase and dioxygenase enzymes. These enzymes introduce hydroxyl groups onto the aromatic rings, a critical step for subsequent ring opening. ethz.chresearchgate.net For example, 4-chlorophenol can be hydroxylated to form 4-chlorocatechol, which is then susceptible to ring fission. researchgate.net
Table 2: Key Enzyme Classes in Biodegradation
| Enzyme Class | Action | Potential Substrate |
|---|---|---|
| Hydrolases (Esterases) | Cleavage of the sulfonate ester bond | This compound |
| Dioxygenases | Incorporation of two hydroxyl groups on an aromatic ring | 4-chlorophenol, 2-bromobenzenesulfonic acid |
| Monooxygenases | Incorporation of one hydroxyl group on an aromatic ring | 4-chlorophenol, 2-bromobenzenesulfonic acid |
The products of biodegradation depend heavily on the presence or absence of oxygen.
Aerobic Degradation: In the presence of oxygen, microorganisms utilize oxygenases to hydroxylate the aromatic rings of the breakdown products (4-chlorophenol and 2-bromobenzenesulfonic acid). researchgate.net This leads to the formation of catechols (e.g., 4-chlorocatechol). These catechols then undergo enzymatic ring cleavage (either ortho- or meta-cleavage) to form aliphatic acids, which can be funneled into central metabolic pathways like the tricarboxylic acid (TCA) cycle for complete mineralization to CO₂, H₂O, and chloride/bromide ions. researchgate.netnih.gov
Anaerobic Degradation: Under anaerobic conditions, the primary transformation mechanism for halogenated aromatic compounds is reductive dehalogenation. researchgate.net In this process, microorganisms use the halogenated compound as an electron acceptor, replacing the chlorine and bromine atoms with hydrogen atoms. This would transform 4-chlorophenol and 2-bromobenzenesulfonic acid into phenol (B47542) and benzenesulfonic acid, respectively. These dehalogenated aromatics can then be further degraded, often through ring reduction and cleavage, eventually leading to methane (B114726) and carbon dioxide under methanogenic conditions. researchgate.net
Table 3: Potential Degradation Products
| Condition | Initial Product (from Hydrolysis) | Key Intermediate | Final Products (Mineralization) |
|---|---|---|---|
| Aerobic | 4-chlorophenol | 4-chlorocatechol | CO₂, H₂O, Cl⁻ |
| 2-bromobenzenesulfonic acid | Bromocatechol | CO₂, H₂O, Br⁻, SO₄²⁻ | |
| Anaerobic | 4-chlorophenol | Phenol | CH₄, CO₂ |
Future Directions and Interdisciplinary Research Opportunities in 4 Chlorophenyl 2 Bromobenzenesulfonate Chemistry
Integration with Flow Chemistry and Automated Synthesis Methodologies
The synthesis of aryl sulfonates, including 4-chlorophenyl 2-bromobenzenesulfonate, is traditionally performed in batch reactors. However, these methods can be suboptimal in terms of safety, scalability, and process control. mdpi.com Future research should focus on transferring the synthesis of this compound to continuous flow platforms.
Flow chemistry offers enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields and safety, particularly for potentially exothermic reactions like sulfonylation. azolifesciences.comnih.gov An automated continuous flow system could be designed for the synthesis of this compound, likely from its precursors 2-bromobenzenesulfonyl chloride and 4-chlorophenol (B41353). sigmaaldrich.comeurjchem.com Such a system would enable precise control over stoichiometry and residence time, minimizing byproduct formation and simplifying purification. azolifesciences.comacs.org
The integration of in-line analytical techniques, such as NMR or mass spectrometry, would allow for real-time reaction monitoring and optimization. azolifesciences.com This approach not only enhances efficiency but also facilitates the rapid generation of analogues for screening purposes, accelerating discovery timelines in medicinal and materials chemistry. researchgate.net
Table 1: Comparison of Hypothetical Batch vs. Flow Synthesis Parameters for this compound
| Parameter | Conventional Batch Synthesis | Automated Flow Synthesis |
| Reaction Scale | Milligram to gram | Gram to kilogram per day |
| Temperature Control | Prone to hotspots, less precise | Precise, rapid heating/cooling |
| Mixing | Diffusion-dependent, variable | Efficient and consistent |
| Safety | Handling of bulk reactive intermediates | Small reaction volumes, contained system |
| Throughput | Lower, limited by reactor size | Higher, scalable by time |
| Optimization | Time-consuming, discrete experiments | Rapid, automated parameter screening |
Exploration of Novel Catalytic Systems for Specific Chemical Transformations
The structure of this compound contains multiple sites amenable to catalytic transformation, including the aryl-bromide bond, the aryl-chloride bond, and the sulfonate ester linkage. Future research should explore novel catalytic systems to selectively functionalize these positions.
Cross-Coupling Reactions: The aryl-bromide bond is generally more reactive than the aryl-chloride bond in palladium-catalyzed cross-coupling reactions. acs.orgorganic-chemistry.org This differential reactivity could be exploited for selective functionalization. Novel catalyst systems, perhaps employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, could be developed to enable high-yield Suzuki, Sonogashira, or Buchwald-Hartwig couplings at the bromide position while leaving the chloride intact. acs.orgacs.org Conversely, catalysts could be designed for the more challenging activation of the aryl-chloride bond. acs.orgresearchgate.net Dual-catalyst systems, potentially using cooperative nickel and palladium catalysis, could even enable the coupling of both aryl halides with different partners in a controlled manner. nih.govresearchgate.net
C–O Bond Activation: While the C–O bond of the sulfonate ester is typically robust, certain nickel or palladium catalysts are known to activate this bond for cross-coupling, treating the sulfonate as a leaving group. rsc.orgacs.org Exploring this reactivity could transform this compound into a precursor for biaryl compounds where the 4-chlorophenyl group is coupled with another aromatic partner.
Reductive Dehalogenation: Selective catalytic hydrogenation could be employed to remove one or both halogen atoms, providing access to different derivatives. Palladium-on-carbon is a common catalyst for this transformation, with aryl bromides typically being reduced under milder conditions than aryl chlorides. organic-chemistry.org
Table 2: Potential Catalytic Transformations of this compound
| Reaction Type | Target Site | Potential Catalyst System | Resulting Structure |
| Suzuki Coupling | C–Br Bond | Pd(OAc)₂, SPhos, K₂CO₃ | Biaryl at the 2-position of the benzenesulfonate (B1194179) ring |
| Sonogashira Coupling | C–Br Bond | Pd(PPh₃)₂, CuI, Et₃N | Alkynyl-substituted derivative |
| C–O Bond Coupling | C–O (Ester) | Ni(cod)₂, PCy₃ | Biaryl coupling at the 4-position of the phenyl ring |
| Selective Dehalogenation | C–Br Bond | H₂, Pd/C (mild conditions) | 4-chlorophenyl benzenesulfonate |
Advanced Computational Modeling for Predictive Chemistry and Material Design
Computational chemistry provides powerful tools for predicting molecular properties and reaction outcomes, thereby guiding experimental work. grnjournal.usgrnjournal.us For this compound, advanced computational modeling can be applied in several key areas.
Reaction Mechanism and Catalyst Design: Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of potential catalytic reactions. rsc.orgresearchgate.net By calculating the energy profiles of catalytic cycles, researchers can predict the feasibility of a given transformation and identify rate-determining steps. acs.org This insight is invaluable for designing more efficient catalysts, for instance, by modifying ligand structures to lower activation barriers for the oxidative addition of the aryl-halide bond to a metal center. rsc.org DFT studies can also predict the reactivity and selectivity of the sulfonate ester itself. tandfonline.comfigshare.com
Predicting Material Properties: If this compound is envisioned as a building block for functional materials (e.g., polymers or organic electronics), computational methods can predict key properties. Time-dependent DFT (TD-DFT) can be used to calculate electronic absorption spectra, while other methods can predict properties like dipole moments and non-linear optical activity. ias.ac.in This predictive power allows for the in silico design of materials with desired characteristics before committing to laborious synthesis.
Structure-Activity Relationships: In a medicinal chemistry context, computational docking studies could predict the binding affinity of derivatives of this compound to biological targets. The aryl sulfonate ester moiety has been explored in the design of inhibitors for oncogenic proteins. nih.gov Modeling can help prioritize which derivatives to synthesize, saving time and resources.
Design of Next-Generation Synthetic Reagents and Building Blocks
The unique arrangement of functional groups in this compound makes it an attractive scaffold for the design of next-generation synthetic reagents and building blocks. Sulfonyl-containing compounds are crucial in medicinal chemistry and as synthetic precursors. eurjchem.com
The molecule can be viewed as a trifunctional reagent, offering orthogonal reactivity at the bromo, chloro, and sulfonate ester positions. This allows for stepwise, regioselective modifications to build complex molecular architectures. For example, the more labile C-Br bond could be functionalized first via palladium catalysis, followed by a different transformation at the C-Cl bond under more forcing conditions. The resulting molecule could then be used in reactions involving the sulfonate ester.
This controlled, stepwise functionalization could lead to the synthesis of novel ligands for catalysis, complex drug scaffolds, or monomers for specialty polymers. The 4-chlorophenyl motif is a common feature in many pharmaceutical agents, and this building block provides a novel way to incorporate it into larger molecules. acs.orgdrugbank.comnih.gov The 2-bromobenzenesulfonyl group, meanwhile, offers a handle for further diversification or can impart specific conformational constraints or biological activities.
By developing a robust synthetic portfolio based on this compound, chemists can add a valuable and versatile tool to the repertoire of building blocks available for organic synthesis.
Q & A
Q. What are the standard synthetic routes for 4-chlorophenyl 2-bromobenzenesulfonate?
The synthesis typically involves sulfonation of 2-bromobenzenesulfonic acid followed by esterification with 4-chlorophenol. Key steps include:
- Sulfonation : Reacting 2-bromobenzenesulfonyl chloride with 4-chlorophenol in anhydrous conditions.
- Esterification : Using coupling agents like thionyl chloride (SOCl₂) or DMF as a catalyst to form the sulfonate ester bond .
- Purification : Column chromatography or recrystallization to isolate the product.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 2-Bromobenzenesulfonyl chloride, 4-chlorophenol | Sulfonate ester formation |
| 2 | SOCl₂, DMF (catalytic) | Activation of sulfonic acid |
| 3 | Dichloromethane (solvent), 0–5°C | Controlled reaction conditions |
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential methods include:
- NMR Spectroscopy : Confirm structural integrity via <sup>1</sup>H (aromatic proton splitting) and <sup>13</sup>C NMR (carbon backbone analysis).
- Mass Spectrometry (MS) : Determine molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identify sulfonate (S=O, ~1350 cm⁻¹) and aryl halide (C-Br, ~600 cm⁻¹) functional groups .
Q. What safety protocols are recommended for handling this compound?
- PPE : Impervious gloves, sealed goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis due to volatile reagents (e.g., SOCl₂).
- Waste Disposal : Segregate halogenated waste and consult certified disposal services to prevent environmental contamination .
Q. How can researchers verify the purity of this compound?
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% threshold).
- Melting Point Analysis : Compare observed vs. literature values (e.g., 36–40°C for structurally similar brominated aryl sulfonates) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this sulfonate ester?
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict activation energies.
- Reaction Path Screening : Tools like GRRM or Gaussian 16 identify intermediates and byproducts, reducing trial-and-error experimentation .
| Computational Parameter | Application |
|---|---|
| DFT (B3LYP/6-31G*) | Energy profiling of sulfonate esterification |
| Transition State (TS) Search | Identify rate-limiting steps |
Q. What experimental designs resolve contradictions in reaction yield optimization?
- Factorial Design : Test variables (temperature, stoichiometry, catalyst loading) systematically. For example, a 2³ factorial design evaluates interactions between SOCl₂ concentration, reaction time, and solvent polarity .
- Response Surface Methodology (RSM) : Model non-linear relationships to pinpoint optimal conditions.
Q. How can researchers study enzyme inhibition using this compound?
- Kinetic Assays : Measure IC₅₀ values via fluorometric or colorimetric assays (e.g., inhibition of serine hydrolases).
- Docking Simulations : Use AutoDock Vina to predict binding interactions with target enzymes, guided by structural analogs like 2-bromo-N-(4-chlorophenyl)butanamide .
Q. What strategies mitigate halogen exchange side-reactions during synthesis?
- Low-Temperature Control : Minimize Br/Cl exchange by maintaining reaction temperatures below 10°C.
- Protecting Groups : Temporarily shield reactive sites (e.g., using tert-butyl groups) to prevent undesired substitutions .
Q. How does electronic substituent effects influence the reactivity of this compound?
- Hammett Analysis : Correlate substituent σ values (e.g., -Cl: σₚ = +0.23) with reaction rates in nucleophilic aromatic substitutions.
- Electrostatic Potential Maps : Visualize electron-deficient regions (e.g., sulfonate group) to predict regioselectivity .
Q. What advanced separation techniques purify this compound from complex mixtures?
- Membrane Chromatography : Utilize charged membranes for high-throughput purification of sulfonates.
- Supercritical Fluid Extraction (SFE) : CO₂-based separation minimizes solvent waste and enhances yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
